molecular formula C18H13Cl2NO B1421316 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160260-93-4

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No.: B1421316
CAS No.: 1160260-93-4
M. Wt: 330.2 g/mol
InChI Key: LZWCDILYHDBWRQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride typically involves the reaction of 2-(2-chlorophenyl)-6-ethylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours, resulting in the formation of the carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Thionyl chloride (SOCl2): Used for the conversion of the quinoline derivative to the carbonyl chloride.

    Palladium catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed

    Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.

    Quinoline N-oxides: Resulting from oxidation reactions.

    Biaryl compounds: Produced through coupling reactions.

Scientific Research Applications

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)quinoline-4-carbonyl chloride: Lacks the ethyl group at the 6-position.

    6-Ethylquinoline-4-carbonyl chloride: Lacks the 2-chlorophenyl group.

    2-Phenylquinoline-4-carbonyl chloride: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is unique due to the presence of both the 2-chlorophenyl and 6-ethyl substituents on the quinoline ring. This combination of substituents can enhance its biological activity and binding affinity to molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-7-8-16-13(9-11)14(18(20)22)10-17(21-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCDILYHDBWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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